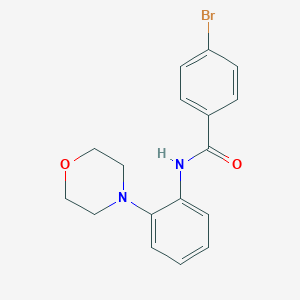
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of benzamide derivative that has been synthesized using different methods. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been tested against different types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound can induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. Additionally, studies have suggested that this compound can cross the blood-brain barrier and have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for cancer research. However, one of the limitations of using this compound is its complex synthesis process. The synthesis of this compound requires specialized equipment and expertise, making it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research can be done to understand the mechanism of action of this compound fully. This can help in the development of more effective treatments for cancer and other diseases. Furthermore, studies can be conducted to optimize the synthesis process of this compound, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is a promising compound that has potential applications in various fields. Its complex synthesis process and potential anticancer properties make it a valuable compound for cancer research. Additionally, its ability to cross the blood-brain barrier and potential use in the treatment of neurodegenerative diseases make it a promising compound for future research. Further studies are needed to understand the mechanism of action of this compound fully and optimize its synthesis process.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide can be achieved through different methods. One of the commonly used methods involves the reaction of 4-bromo-2-nitroaniline with 2-morpholin-4-ylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under specific conditions, including a specific temperature, pressure, and reaction time. After the reaction, the product is purified using different techniques such as column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C17H17BrN2O2 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-7-5-13(6-8-14)17(21)19-15-3-1-2-4-16(15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Clave InChI |
JUJJXNVOIRADQT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B245966.png)
![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)